molecular formula C10H16ClNO B6362681 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240566-35-1

3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6362681
CAS No.: 1240566-35-1
M. Wt: 201.69 g/mol
InChI Key: VPRXHCPLGOMWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is known for its various applications in scientific research and industry. This compound is characterized by the presence of a phenol group substituted with a propan-2-ylamino methyl group, and it is commonly used in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with isopropylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(Propan-2-yl)amino]methyl}phenol
  • **3-{[(Propan-2-yl)amino]methyl}phenol acetate
  • **3-{[(Propan-2-yl)amino]methyl}phenol sulfate

Uniqueness

3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(propan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)11-7-9-4-3-5-10(12)6-9;/h3-6,8,11-12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRXHCPLGOMWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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